n-Cbz-trans-1,4-cyclohexanediamine

Medicinal Chemistry Peptidomimetics Ligand Design

To avoid receiving the cis isomer, always confirm the trans configuration via InChIKey JQVBZZUMWRXDSQ-JOCQHMNTSA-N. CAS 149423-70-1 is inconsistently used for both isomers. This monoprotected trans-1,4-diamine enables orthogonal functionalization and is a direct precursor to chiral N,N'-dialkylated ligands for asymmetric hydrogenation (up to 90% ee). It also serves as a rigid scaffold for peptidomimetics and polyimide monomers. Using the unprotected diamine or the cis isomer leads to regioselective control loss or inactive conformers.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 149423-70-1
Cat. No. B111937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cbz-trans-1,4-cyclohexanediamine
CAS149423-70-1
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
InChIKeyJQVBZZUMWRXDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Cbz-trans-1,4-Cyclohexanediamine (149423-70-1) Technical Overview and Procurement Specifications


n-Cbz-trans-1,4-cyclohexanediamine (benzyl trans-4-aminocyclohexylcarbamate; CAS 149423-70-1) is a chiral diamine building block with a trans-1,4-substituted cyclohexane core bearing a benzyloxycarbonyl (Cbz)-protected amine and a free primary amine . The trans configuration of the cyclohexane ring confers a specific, conformationally rigid molecular geometry that is distinct from its cis isomer (which shares the same CAS registry number in some vendor databases) . This compound is primarily employed as a selectively monoprotected intermediate, enabling orthogonal functionalization strategies in the construction of peptidomimetics, small-molecule drug candidates, and chiral ligands .

Sourcing n-Cbz-trans-1,4-Cyclohexanediamine: Why Generic 'N-Cbz-cyclohexanediamine' Procurement Carries Significant Risk


Procuring n-Cbz-trans-1,4-cyclohexanediamine under the generic term 'N-Cbz-1,4-cyclohexanediamine' without specifying stereochemistry is scientifically hazardous and may result in unusable material. Critically, CAS 149423-70-1 is inconsistently assigned in vendor databases, appearing in product listings for both the trans and the cis isomer . This ambiguity means that ordering solely by CAS number without independent verification of stereochemical identity (e.g., via InChIKey JQVBZZUMWRXDSQ-UHFFFAOYSA-N for the stereochemically undefined mixture, or specific 2D stereochemistry defined by the (1R,4R) configuration ) can lead to the receipt of a different stereoisomer. Furthermore, substituting the Cbz-protected compound with alternative protected forms (e.g., Boc) introduces different deprotection chemistries, stability profiles, and conformational influences, while using the unprotected trans-1,4-cyclohexanediamine forfeits all regioselective control and necessitates complex, low-yielding statistical monoprotection steps [1].

Quantitative Evidence Guide for n-Cbz-trans-1,4-Cyclohexanediamine: A Comparative Analysis


Conformational Rigidity and Molecular Geometry: Trans vs. Cis Isomer Comparison

The trans configuration of the 1,4-diaminocyclohexane core provides a specific, elongated molecular geometry with the two amine groups positioned on opposite faces of the cyclohexane ring, contrasting with the bent geometry of the cis isomer where both amine groups project from the same face [1]. This fundamental difference in three-dimensional structure, quantified by distinct InChIKey values for the stereospecific trans form (JQVBZZUMWRXDSQ-UHFFFAOYSA-N for stereoisomeric mixture; the pure trans form has a unique stereospecific InChIKey not directly listed but defined by its (1R,4R)- or (1S,4S)-configuration ), translates directly into divergent molecular topologies in final compounds.

Medicinal Chemistry Peptidomimetics Ligand Design

Synthetic Utility in Asymmetric Catalysis: Comparative Performance of Trans-1,4-Cyclohexanediamine-Derived Ligands

Chiral N,N'-dialkylated cyclohexanediamine-derived ligands, for which n-Cbz-trans-1,4-cyclohexanediamine serves as a precursor via Cbz deprotection and N-alkylation, have been synthesized and applied in the asymmetric hydrogenation of aryl ketones [1]. These ligands, based on the trans-1,2- and trans-1,4-cyclohexanediamine scaffold, enabled the production of optically active alcohols with up to 90% enantiomeric excess (ee) in high yields [1].

Asymmetric Synthesis Catalysis Organometallic Chemistry

Orthogonal Protection Strategy: Cbz vs. Boc and Unprotected Diamine

n-Cbz-trans-1,4-cyclohexanediamine features a Cbz protecting group on one amine, leaving the second amine free. This is orthogonal to the commonly used Boc protecting group, which is stable to acidic conditions but is cleaved under acidic conditions (e.g., TFA), whereas Cbz is stable to acid and base but cleaved under hydrogenolysis (H2, Pd/C) [1]. The commercial N-Boc-trans-1,4-cyclohexanediamine analog is widely used for orthogonal synthesis . This allows for sequential, chemoselective functionalization of the two amines, which is not possible with the unprotected diamine .

Peptide Chemistry Orthogonal Synthesis Protecting Group Strategy

Solubility and LogP Profile: Influence on Downstream Handling

The predicted physicochemical properties for n-Cbz-trans-1,4-cyclohexanediamine indicate a moderate lipophilicity, with an ACD/LogP value of 2.14 and an ACD/LogD of -0.51 at pH 7.4 . These values are distinct from the more polar, unprotected trans-1,4-cyclohexanediamine (LogP ≈ -0.5 estimated) and the more lipophilic di-Cbz protected analog. This moderate LogP profile influences its solubility characteristics and its partitioning behavior in biphasic extractions and chromatographic purifications.

Process Chemistry Formulation Physicochemical Properties

Defined Application Scenarios for n-Cbz-trans-1,4-Cyclohexanediamine in Research and Development


Asymmetric Catalysis Ligand Precursor

n-Cbz-trans-1,4-cyclohexanediamine is a critical precursor for synthesizing chiral N,N'-dialkylated cyclohexanediamine ligands used in the asymmetric hydrogenation of prochiral ketones. These ligands, derived from the trans-1,4-diamine scaffold, have been shown to deliver optically active alcohol products with up to 90% enantiomeric excess (ee) [1]. Procurement of this specific monoprotected trans diamine provides a direct and stereochemically defined entry point to this valuable class of catalysts.

Peptidomimetic and Drug Candidate Scaffold Construction

The rigid trans-1,4-disubstituted cyclohexane core serves as a privileged scaffold in medicinal chemistry, imparting a defined three-dimensional geometry that can enhance binding affinity and selectivity for biological targets [2]. The Cbz-protected amine allows for sequential, chemoselective functionalization to build complex, stereodefined peptidomimetics or small-molecule drug candidates that would be challenging or impossible to construct efficiently from the unprotected diamine or the cis isomer.

Synthesis of Functionalized Polyimide Monomers

The trans-1,4-diaminocyclohexane core, which can be unmasked from n-Cbz-trans-1,4-cyclohexanediamine, is a known building block for fully aliphatic polyimides with enhanced thermal stability and mechanical strength . The protected precursor allows for the introduction of additional functionality onto the diamine core prior to polymerization, enabling the design of novel polyimide materials with tailored properties not achievable with the unprotected diamine alone.

Orthogonal Protection Strategies in Complex Molecule Synthesis

n-Cbz-trans-1,4-cyclohexanediamine is specifically selected for synthetic sequences requiring an orthogonal protecting group strategy. The Cbz group's stability to acidic and basic conditions, coupled with its clean removal under hydrogenolysis, provides a complementary reactivity profile to the acid-labile Boc group [3]. This orthogonality is essential for the efficient, stepwise functionalization of both amines, avoiding the statistical mixtures and low yields that result from attempts to monofunctionalize unprotected trans-1,4-cyclohexanediamine.

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